(3R)-3-phenyl-1,4-oxazepane hydrochloride
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Overview
Description
(3R)-3-phenyl-1,4-oxazepane hydrochloride is a chemical compound that belongs to the class of oxazepanes. Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. The (3R) configuration indicates the specific stereochemistry of the molecule, where the phenyl group is attached to the third carbon in the ring in the R-configuration. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-phenyl-1,4-oxazepane hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of a phenyl-substituted amine with an epoxide under acidic conditions to form the oxazepane ring. The hydrochloride salt is then formed by treating the oxazepane with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-phenyl-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane oxides.
Reduction: Reduction reactions can lead to the formation of reduced oxazepane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the oxazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
(3R)-3-phenyl-1,4-oxazepane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-phenyl-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with nitrogen.
Pyrrole: A five-membered aromatic heterocycle with nitrogen.
Oxazole: A five-membered aromatic heterocycle with oxygen and nitrogen.
Uniqueness
(3R)-3-phenyl-1,4-oxazepane hydrochloride is unique due to its seven-membered ring structure and specific stereochemistry. This configuration imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H16ClNO |
---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
(3R)-3-phenyl-1,4-oxazepane;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-5-10(6-3-1)11-9-13-8-4-7-12-11;/h1-3,5-6,11-12H,4,7-9H2;1H/t11-;/m0./s1 |
InChI Key |
WUVZKFRXPUJCSP-MERQFXBCSA-N |
Isomeric SMILES |
C1CN[C@@H](COC1)C2=CC=CC=C2.Cl |
Canonical SMILES |
C1CNC(COC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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